molecular formula C10H10BrN B3107621 6-Bromo-1,3-dimethyl-1H-indole CAS No. 1616099-24-1

6-Bromo-1,3-dimethyl-1H-indole

Cat. No.: B3107621
CAS No.: 1616099-24-1
M. Wt: 224.1 g/mol
InChI Key: YWCVPVSACLPFIC-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activity and are used in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 6-Bromo-1,3-dimethyl-1H-indole typically involves the bromination of 1,3-dimethylindole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

6-Bromo-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethylindole.

Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

6-Bromo-1,3-dimethyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The bromine atom enhances the compound’s ability to bind to these targets, increasing its potency .

Comparison with Similar Compounds

6-Bromo-1,3-dimethyl-1H-indole can be compared with other indole derivatives, such as:

The presence of both bromine and methyl groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research and industrial applications .

Properties

IUPAC Name

6-bromo-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-7-6-12(2)10-5-8(11)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVPVSACLPFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3-methyl-1H-indole (200 mg, 0.95 mmol) in DMF (8 mL) was added NaH (114 mg, 2.85 mmol, m %/60%). The mixture was stirred at room temperature for 1 h before the addition of MeI (162 mg, 1.14 mmol). The system was stirred at room temperature for 4 h then the mixture was quenched with water and extracted with EtOAc. The organic layer was concentrated to give crude product which was used in next step without further purification. LCMS (m/z): 224.1 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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